molecular formula Al2BaO4 B082838 Aluminum barium oxide (Al2BaO4) CAS No. 12004-04-5

Aluminum barium oxide (Al2BaO4)

Cat. No.: B082838
CAS No.: 12004-04-5
M. Wt: 255.29 g/mol
InChI Key: DZMSMJIUEWVAIN-UHFFFAOYSA-N
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Description

Dialuminium barium tetraoxide (BaAl₂O₄), also known as barium aluminate, is a mixed oxide compound composed of barium (Ba²⁺) and aluminium (Al³⁺) cations in a 1:2 ratio, balanced by four oxygen anions (O²⁻). Its linear formula is BaAl₂O₄, with a calculated molecular weight of approximately 255.29 g/mol (based on atomic weights: Ba = 137.33, Al = 26.98, O = 16) . Structurally, it belongs to the class of aluminates, characterized by a crystalline lattice where Al³⁺ ions occupy tetrahedral or octahedral sites.

BaAl₂O₄ is utilized in specialized applications such as ceramic materials, catalysts, and luminescent hosts due to its thermal stability and ionic conductivity . However, its commercial use is less widespread compared to other aluminates like strontium aluminate.

Properties

CAS No.

12004-04-5

Molecular Formula

Al2BaO4

Molecular Weight

255.29 g/mol

IUPAC Name

dialuminum;barium(2+);tetrakis(oxygen(2-))

InChI

InChI=1S/2Al.Ba.4O/q2*+3;+2;4*-2

InChI Key

DZMSMJIUEWVAIN-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dialuminium barium tetraoxide can be synthesized through solid-state reactions involving aluminum oxide and barium oxide. The reaction typically occurs at high temperatures, around 1200-1400°C, to ensure complete formation of the compound. The reaction can be represented as follows:

Al2O3+BaOAl2BaO4Al₂O₃ + BaO → Al₂BaO₄ Al2​O3​+BaO→Al2​BaO4​

Industrial Production Methods: In industrial settings, dialuminium barium tetraoxide is produced using high-temperature furnaces where aluminum oxide and barium oxide are mixed in stoichiometric ratios. The mixture is then heated to the required temperature to facilitate the reaction. The resulting product is cooled and ground to obtain a fine powder suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dialuminium barium tetraoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxygen or other oxidizing agents, dialuminium barium tetraoxide can form higher oxides.

    Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce dialuminium barium tetraoxide to its constituent oxides.

    Substitution: Under certain conditions, dialuminium barium tetraoxide can undergo substitution reactions with other metal oxides.

Major Products: The major products formed from these reactions include various aluminum and barium oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dialuminium barium tetraoxide has several applications in scientific research and industry:

    Materials Science: It is used in the development of advanced ceramic materials due to its high thermal stability and unique structural properties.

    Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Electronics: Dialuminium barium tetraoxide is used in the fabrication of electronic components, such as capacitors and resistors, due to its dielectric properties.

    Environmental Science: It is employed in water treatment processes to remove impurities and contaminants.

Mechanism of Action

The mechanism of action of dialuminium barium tetraoxide involves its interaction with other chemical species through oxidation, reduction, and substitution reactions. The compound’s molecular structure allows it to act as a catalyst, facilitating the conversion of reactants to products. The aluminum and barium ions play a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Strontium Aluminate (SrAl₂O₄)

Chemical Formula : SrAl₂O₄
Molecular Weight : ~205.58 g/mol
Key Properties :

  • Luminescence: SrAl₂O₄ is renowned for its persistent phosphorescence, especially when doped with europium (Eu²⁺) and dysprosium (Dy³⁺), making it a key component in "glow-in-the-dark" materials .
  • Safety: Requires stringent handling protocols, including storage under locked conditions and post-handling handwashing to mitigate exposure risks .
    Applications : Safety signage, emergency lighting, and decorative pigments.

Comparison with BaAl₂O₄ :

  • Luminescence : BaAl₂O₄ exhibits weaker luminescent properties compared to SrAl₂O₄, limiting its use in photonic applications.
  • Thermal Stability : Both compounds share high melting points (>1,600°C), but BaAl₂O₄’s ionic conductivity is superior, favoring its use in solid oxide fuel cells .

Magnesium Aluminate Spinel (MgAl₂O₄)

Chemical Formula : MgAl₂O₄
Molecular Weight : ~142.27 g/mol
Key Properties :

  • Structure: Cubic spinel structure with Mg²⁺ in tetrahedral sites and Al³⁺ in octahedral sites.
  • Thermal Resistance: Exceptional stability up to 2,100°C, making it ideal for refractory linings and transparent armor .
    Commercial Availability : Widely supplied by manufacturers like Sigma-Aldrich and Alfa Aesar in purities up to 99.99% .

Comparison with BaAl₂O₄ :

  • Applications : MgAl₂O₄ dominates in refractory and optical applications, whereas BaAl₂O₄ is niche due to higher production costs.
  • Density : BaAl₂O₄ (≈4.5 g/cm³) is denser than MgAl₂O₄ (≈3.6 g/cm³), influencing material selection in weight-sensitive applications .

Dialuminium Tribarium Hexaoxide (Al₂Ba₃O₆)

Chemical Formula : Al₂Ba₃O₆
Molecular Weight : 561.94 g/mol
Key Properties :

  • Stoichiometry: Contains a higher barium-to-aluminium ratio (3:2) compared to BaAl₂O₄ (1:2).

Comparison with BaAl₂O₄ :

  • Structural Complexity : Al₂Ba₃O₆’s hexagonal structure contrasts with BaAl₂O₄’s simpler orthorhombic lattice, affecting reactivity and synthesis routes .
  • Cost : Higher barium content increases raw material costs, reducing scalability.

Barium Peroxide (BaO₂) and Barium Oxide (BaO)

Chemical Formulas :

  • Barium Peroxide: BaO₂
  • Barium Oxide: BaO

Key Properties :

  • BaO₂ : Oxidizing agent used in pyrotechnics and oxygen generation.
  • BaO : High reactivity with water; employed in glass manufacturing and CO₂ absorption .

Comparison with BaAl₂O₄ :

  • Functionality : BaAl₂O₄ is chemically inert compared to BaO/BaO₂, which are hygroscopic and reactive.
  • Applications : BaAl₂O₄’s stability suits high-temperature environments, whereas BaO/BaO₂ are preferred in reactive chemical processes .

Data Table: Comparative Overview

Compound Formula Molecular Weight (g/mol) Structure Key Applications Notable Properties
Dialuminium Barium Tetraoxide BaAl₂O₄ 255.29 Orthorhombic Ceramics, catalysts High thermal stability
Strontium Aluminate SrAl₂O₄ 205.58 Monoclinic Phosphorescent pigments Persistent luminescence
Magnesium Aluminate MgAl₂O₄ 142.27 Cubic spinel Refractories, transparent ceramics Extreme thermal resistance
Dialuminium Tribarium Hexaoxide Al₂Ba₃O₆ 561.94 Hexagonal Specialized ceramics High barium content
Barium Peroxide BaO₂ 169.33 Tetragonal Oxidizing agents Releases O₂ upon heating
Barium Oxide BaO 153.33 Cubic Glass production Hygroscopic, reactive

Q & A

Q. What are the established synthesis methods for dialuminium barium tetraoxide (Al₂BaO₄) in laboratory settings?

  • Methodological Answer : Solid-state synthesis is a common approach, involving stoichiometric mixing of aluminum oxide (Al₂O₃) and barium oxide (BaO) at high temperatures (e.g., 1000–1200°C) under controlled atmospheric conditions. Sol-gel methods may also be employed, utilizing precursors like barium nitrate and aluminum isopropoxide, followed by calcination . Characterization via X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) is critical to confirm phase purity and stoichiometry .

Q. How can researchers characterize the crystallographic structure and purity of Al₂BaO₄?

  • Methodological Answer : XRD is essential for identifying crystallographic phases. Rietveld refinement can resolve structural parameters, while Fourier-transform infrared spectroscopy (FTIR) verifies bonding (e.g., Al-O-Ba vibrations). Inductively coupled plasma mass spectrometry (ICP-MS) ensures elemental composition aligns with theoretical values . For advanced purity assessment, thermogravimetric analysis (TGA) monitors decomposition or hydration during heating .

Q. What are the solubility and stability profiles of Al₂BaO₄ under varying pH and temperature conditions?

  • Methodological Answer : Limited solubility data exist for Al₂BaO₄, but related barium aluminates (e.g., SrAl₂O₄) show slight water solubility (~822 mg/L at 25°C for barium diboron tetraoxide, B₂BaO₄) . Stability tests involve exposing the compound to acidic/alkaline solutions (pH 2–12) and monitoring mass loss or structural changes via XRD. High-temperature stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting literature data on Al₂BaO₄’s thermal stability be resolved experimentally?

  • Methodological Answer : Discrepancies in reported melting points (e.g., ~1060°C for B₂BaO₄ vs. unverified data for Al₂BaO₄) require controlled experiments. Use a muffle furnace with inert gas purging to prevent oxidation, coupled with in situ high-temperature XRD to track phase transitions. Compare results against computational models (e.g., density functional theory (DFT) predictions of lattice stability) .

Q. What advanced techniques optimize Al₂BaO₄ synthesis for enhanced photoluminescent or catalytic properties?

  • Methodological Answer : Doping with rare-earth ions (e.g., Eu³⁺, Dy³⁺) during sol-gel synthesis can introduce luminescent centers. Photoluminescence spectroscopy and time-resolved emission measurements quantify efficiency. For catalytic applications, surface area enhancement via templated synthesis (e.g., using surfactants) followed by BET analysis and catalytic activity tests (e.g., CO oxidation) is recommended .

Q. What computational approaches predict Al₂BaO₄’s electronic structure and reactivity?

  • Methodological Answer : DFT simulations using software like VASP or Quantum ESPRESSO model band structures and density of states (DOS). Molecular dynamics (MD) simulations assess ion migration pathways, relevant for battery or sensor applications. Validate predictions with X-ray photoelectron spectroscopy (XPS) for oxidation states and electron energy loss spectroscopy (EELS) for electronic transitions .

Q. How does Al₂BaO₄ interact with environmental matrices, and what analytical methods detect trace barium release?

  • Methodological Answer : Simulate environmental exposure by submerging Al₂BaO₄ in soil/water matrices and analyzing leachates via ICP-MS or atomic absorption spectroscopy (AAS). Synchrotron-based X-ray absorption near-edge structure (XANES) identifies barium speciation. Compare results against regulatory thresholds (e.g., EPA barium limits: 2.0 mg/L in drinking water) .

Data Contradictions and Methodological Gaps

  • Example Table : Key Properties of Barium Aluminates (Comparative Analysis)
PropertyAl₂BaO₄ (Theoretical)B₂BaO₄ SrAl₂O₄
Melting Point (°C)~1100 (estimated)10601700
Water Solubility (mg/L)<100 (predicted)822Insoluble
Density (g/cm³)3.3–3.53.25–3.353.5–3.7

Note : Experimental validation for Al₂BaO₄ is limited; data inferred from analogous compounds.

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